6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione
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Overview
Description
6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound features a fused ring system that includes both pyrazole and pyrimidine moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[4,3-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and alkylating agents.
Major Products
Oxidation: Formation of 6-oxo-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione.
Reduction: Formation of 1-methyl-1,4,5,6-tetrahydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[4,3-d]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential as a kinase inhibitor.
Uniqueness
6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione is unique due to its specific substitution pattern and the presence of a hydroxyl group, which may enhance its binding affinity and selectivity towards certain molecular targets. This compound’s distinct structure contributes to its potential as a versatile scaffold for drug development.
Properties
CAS No. |
10505-32-5 |
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Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
6-hydroxy-1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N4O3/c1-9-4-3(2-7-9)8-6(12)10(13)5(4)11/h2,13H,1H3,(H,8,12) |
InChI Key |
GRXXMGIRVULBAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)N(C2=O)O |
Origin of Product |
United States |
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